2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid

Medicinal Chemistry Scaffold Design Exit Vector Geometry

Need a conformationally constrained, bifunctional building block for parallel library synthesis? 2-(4-Boc-3-methylpiperazin-1-yl)nicotinic acid (CAS 904817-78-3) provides both a Boc-protected amine and free carboxylic acid for amide coupling. The racemic 3-methyl group introduces a stereogenic center and steric bias not found in des-methyl analog (CAS 902835-85-2), enabling distinct SAR exploration. Supplied at 98% purity with full analytical traceability (MDL, InChI Key), it's suitable for multi-step synthesis in med chem programs.

Molecular Formula C16H23N3O4
Molecular Weight 321.37 g/mol
CAS No. 904817-78-3
Cat. No. B1362201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid
CAS904817-78-3
Molecular FormulaC16H23N3O4
Molecular Weight321.37 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C(=O)OC(C)(C)C)C2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C16H23N3O4/c1-11-10-18(13-12(14(20)21)6-5-7-17-13)8-9-19(11)15(22)23-16(2,3)4/h5-7,11H,8-10H2,1-4H3,(H,20,21)
InChIKeyPZDHQKRJVKDSKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid: A Chiral Piperazine-Nicotinic Acid Building Block


2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid (CAS 904817-78-3) is a bifunctional synthetic intermediate featuring a Boc-protected 3-methylpiperazine moiety coupled to a nicotinic acid scaffold at the pyridine 2-position . With a molecular formula of C₁₆H₂₃N₃O₄ and a molecular weight of 321.37 g/mol, the compound presents a racemic 3-methyl substituent that introduces conformational constraint and a stereogenic center not present in the des-methyl analog . It is supplied as a research-grade building block at 95–98% purity for use in parallel synthesis, library construction, and late-stage functionalization programs .

Orthogonal protecting groups Boc-piperazine and free carboxylic acid enable sequential amide coupling in library synthesis.
Chiral racemic scaffold 3-Methylpiperazine introduces a stereogenic center for stereochemistry-dependent SAR exploration.
Research-grade purity High chemical integrity supports parallel synthesis and late-stage functionalization programs.

Why the 3-Methylpiperazine Regioisomer Cannot Be Replaced by Des-Methyl or 6-Position Analogs


Within the Boc-piperazinyl-nicotinic acid family, the position of the carboxylic acid on the pyridine ring, the attachment point of the piperazine, and the presence of the 3-methyl substituent collectively define the exit vector geometry presented to downstream coupling partners . Substitution with the des-methyl analog 2-(4-Boc-piperazin-1-yl)nicotinic acid (CAS 902835-85-2) eliminates the methyl group that imparts steric bulk and a chiral center, flattening the conformational landscape of the piperazine ring . Replacement with the 6-position regioisomer (CAS 904817-70-5) alters the distance and angle between the carboxylic acid handle and the piperazine nitrogen, fundamentally changing the three-dimensional presentation of the scaffold . These structural differences are non-trivial in structure-activity relationship (SAR) exploration, where even single-atom modifications to linker geometry can ablate target engagement.

Des-methyl analog (CAS 902835-85-2) lacks the 3-methyl group, removing the chiral center and flattening piperazine conformation — scaffold presentation may shift in SAR studies.
6-Position regioisomer (CAS 904817-70-5) places the carboxylic acid meta to the piperazine, altering exit vector geometry and linker angle for downstream coupling reactions.

Quantitative Differentiation Evidence vs. Closest Structural Analogs


Regiochemical Differentiation: 2-Position vs. 6-Position Pyridine Attachment

The target compound (CAS 904817-78-3) attaches the 3-methylpiperazine moiety to the 2-position of the pyridine ring, placing the carboxylic acid ortho to the piperazine attachment point. Its closest regioisomer, 6-{4-[(tert-butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid (CAS 904817-70-5), attaches the identical piperazine at the 6-position, placing the carboxylic acid meta to the attachment . Both share the molecular formula C₁₆H₂₃N₃O₄ and molecular weight 321.37, but differ in InChI Key (PZDHQKRJVKDSKS-UHFFFAOYSA-N vs. the 6-position isomer) and SMILES, reflecting distinct atomic connectivity . The 2-position attachment creates a shorter, more constrained distance between the Boc-piperazine nitrogen and the carboxylic acid, while the 6-position isomer presents an extended, more linear geometry .

Regiochemistry
Class-level
2-position (ortho) vs. 6-position (meta) attachment
Exit vector geometry differs; ortho vs. meta influences coupling orientation.
Same formula, distinct SMILES/InChI.
Medicinal Chemistry Scaffold Design Exit Vector Geometry

3-Methyl Substituent Introduces Conformational Constraint and a Stereogenic Center

The target compound (CAS 904817-78-3) contains a 3-methyl substituent on the piperazine ring, rendering the carbon at position 3 stereogenic and producing a racemic mixture. The des-methyl analog, 2-(4-Boc-piperazin-1-yl)nicotinic acid (CAS 902835-85-2), lacks this substituent and is achiral . Molecular weight increases from 307.35 g/mol (des-methyl, C₁₅H₂₁N₃O₄) to 321.37 g/mol (3-methyl, C₁₆H₂₃N₃O₄), a difference of 14.02 g/mol corresponding to one methylene unit . The 3-methyl group introduces steric bulk adjacent to the Boc-protected nitrogen, which can influence the preferred chair conformation of the piperazine ring and restrict rotational freedom compared to the unsubstituted analog .

Methyl Substituent
Class-level
ΔMW = 14.02 g/mol; chiral vs. achiral scaffold
3-Methyl adds steric bulk and a stereogenic center, enabling chiral SAR exploration.
Racemic mixture supplied; des-methyl analog is achiral.
Chiral Building Block Conformational Analysis SAR Exploration

Measured Physicochemical Properties: Balanced Polarity-Lipophilicity Profile

Vendor analytical data report a Topological Polar Surface Area (TPSA) of 82.97 Ų and a calculated LogP of 2.23 for the target compound . These values place the compound within favorable drug-like chemical space (TPSA < 140 Ų; LogP between 0 and 5) . While the des-methyl analog (CAS 902835-85-2) would be expected to have a slightly lower LogP due to reduced hydrophobicity, and the 6-position regioisomer (CAS 904817-70-5) shares identical calculated LogP/TPSA owing to identical atom composition, the experimentally observed boiling point of the 6-position isomer is reported as 499.3 °C at 760 mmHg with a density of 1.209 g/cm³ . Direct melting point and boiling point data for the target compound are not consistently reported across vendors, which itself constitutes a quality-control differentiation point for procurement.

Physicochemical Profile
Data to verify
TPSA = 82.97 Ų; LogP = 2.23; boiling point not reported
Reported property profile supports drug-like fragment assessment; data availability differs between regioisomers.
6-position isomer boiling point is characterized; target compound lacks this physical constant.
Physicochemical Characterization Drug-Likeness Permeability Prediction

Vendor Purity Specifications: A Quantifiable Procurement Criterion

The target compound is commercially available from multiple vendors at differing purity grades. Leyan supplies the compound at 98% purity (Product No. 1197442) , while CymitQuimica offers it at 95.0% purity (Ref. 10-F526224, sourced from Fluorochem) . MolCore advertises the compound at NLT 98% (Not Less Than 98%) . For applications requiring high-fidelity SAR data—such as IC₅₀ determination where impurities at >2% can confound activity readouts—the 3% purity differential between 98% and 95% grades is a meaningful procurement criterion.

Purity Specification
Specification review
ΔPurity = 3% (98% vs. 95% across vendors)
A 3% purity differential may influence quantitative assay reproducibility.
Higher purity grade (98%) recommended for primary screening contexts.
Quality Control Purity Specification Vendor Comparison

Recommended Research and Procurement Applications Based on Structural Evidence


Parallel Library Synthesis with Orthogonally Protected, Conformationally Biased Scaffolds

The combination of a Boc-protected piperazine nitrogen (acid-labile) and a free carboxylic acid (available for immediate amide coupling) makes this compound suitable for parallel library construction. The 3-methyl group introduces conformational bias that can be exploited to sample different regions of chemical space compared to libraries built on the des-methyl analog (CAS 902835-85-2). Procurement from Leyan at 98% purity provides sufficient chemical integrity for multi-step parallel synthesis without the confounding effects of higher impurity levels.

Chiral SAR Exploration via Enantiomer Resolution of the Racemic Moiety

The racemic nature of the 3-methylpiperazine group provides a starting point for chiral chromatography resolution or asymmetric synthesis optimization. Downstream single-enantiomer products can be applied in programs targeting stereosensitive biological receptors, such as CCR5 antagonists and opioid receptor modulators, where the (S)-1-Boc-3-methylpiperazine fragment has documented utility as a reactant . The 2-position pyridine attachment differentiates this scaffold from 6-position regioisomers that would present the resolved chiral center in a different spatial context.

Fragment-Based Drug Discovery Using Nicotinic Acid Bioisosteres

The nicotinic acid moiety is a recognized privileged fragment in medicinal chemistry, appearing in anti-inflammatory and neurological agents. The measured TPSA of 82.97 Ų and LogP of 2.23 place this compound within favorable fragment-like property space . When coupled with the constrained geometry of the 2-position attachment—compared to the more extended 6-position attachment of the regioisomer CAS 904817-70-5—this building block offers a structurally defined, three-dimensional fragment for SPR or NMR-based screening campaigns.

Quality-Controlled Intermediate for IND-Enabling Synthesis

For contract research organizations (CROs) and pharmaceutical development teams scaling up lead candidates, the availability of this compound at 98% purity (Leyan) with documented MDL number MFCD06245573 and InChI Key PZDHQKRJVKDSKS-UHFFFAOYSA-N provides a traceable procurement path. The measurable purity differential (98% vs. 95%) between vendors constitutes a concrete, auditable criterion for supplier qualification in GLP-adjacent workflows.

Application
Selection Property
Validation Focus
Parallel library synthesis
Orthogonal Boc / free acid groups; conformational bias from 3-methyl
Multi-step synthesis integrity; structural diversity vs. des-methyl libraries
Chiral SAR exploration
Racemic 3-methylpiperazine (stereogenic center)
Enantiomer resolution feasibility; stereosensitive target context
Fragment-based screening
TPSA 82.97 Ų, LogP 2.23, constrained 2-position geometry
Fragment-like property space; SPR / NMR screening compatibility
Preclinical synthesis with traceable quality
Documented purity, MDL / InChI identifiers
Supplier qualification; batch-to-batch purity audit
Quote Request

Request a Quote for 2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.